molecular formula C6H6ClNO2S B108012 3-Chlorobenzenesulfonamide CAS No. 17260-71-8

3-Chlorobenzenesulfonamide

Cat. No. B108012
CAS RN: 17260-71-8
M. Wt: 191.64 g/mol
InChI Key: WSYQJNPRQUFCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. It is characterized by a benzene ring substituted with a chloro group and a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, as it can serve as a building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of chlorobenzenesulfonamide derivatives can be achieved through various methods. For instance, chloramine-T·3H2O and other chlorosulfonamide salts have been used as precursors for electrophilic chlorine in the organocatalytic asymmetric chlorofunctionalization of olefins, leading to products with high levels of stereoselectivity . Additionally, chlorobenzenesulfonamides can be alkylated through iron-catalyzed C(sp2)-C(sp3) cross-coupling with alkyl Grignard reagents, which is a sustainable method yielding high to excellent yields of alkylated benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of chlorobenzenesulfonamide derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a sulfonamide compound was determined by X-ray diffraction, and its molecular parameters were further analyzed using density functional theory (DFT) calculations . The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were also determined by X-ray diffraction, providing insights into the tautomeric forms of these molecules .

Chemical Reactions Analysis

Chlorobenzenesulfonamides participate in a variety of chemical reactions. They have been used as selective oxidants for hexosamines in an alkaline medium, leading to the formation of various acids after the oxidation process . Radical addition reactions have also been reported, where N,N-dichlorobenzenesulfonamide adds to alkenes, and subsequent reactions can yield pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzenesulfonamide derivatives are influenced by their molecular structure. The intercalation of 4-chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides (LDHs) has been studied, showing that the hybrid material formed has a good degree of intercalation and stability . Theoretical and experimental investigations have provided detailed insights into the structural and spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths .

Scientific Research Applications

Synthesis and Biological Screening

3-Chlorobenzenesulfonamide has been used in the synthesis of various chemical compounds. For example, derivatives of N-dimethylphenyl substituted N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and screened for their biological activities. These compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Organic Synthesis and Medicinal Chemistry

In organic synthesis, this compound derivatives have been utilized. For instance, iron-catalyzed C(sp2)-C(sp3) cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents was reported, yielding alkylated benzenesulfonamides which are significant for medicinal chemistry applications (Elwira Bisz & M. Szostak, 2019).

Reference Material Development

This compound was selected for developing a certified reference material (CRM) for the mass concentration of active chlorine in water. This CRM, developed at the Ural Scientific Research Institute for Metrology, was used for an interlaboratory comparison in which 42 Russian laboratories participated (M. P. Krasheninina et al., 2015).

Solution Thermodynamics

The solubility of 2-chlorobenzenesulfonamide in various solvents has been studied, providing critical data for designing and optimizing reaction and crystallization processes in the chemical industry. These studies included thermodynamic functions of dissolution like enthalpy, entropy, and Gibbs energy (Kui Wu & Yajun Li, 2020).

Molecular Structure Investigations

Research has also focused on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-chlorobenzenesulfonamide. Such studies are significant for understanding the properties of these compounds and their potential applications (M. Karabacak et al., 2009).

Analytical Applications

This compound has been used in analytical chemistry, for instance, in estimating substances like indigocarmine in solution using sodium N-chlorobenzenesulfonamide (chloramine-B, CAB) as an analytical reagent (D. Mahadevappa et al., 1981).

Mechanism of Action

Target of Action

The primary targets of 3-Chlorobenzenesulfonamide are the twelve carbonic anhydrase (CA) isoforms . These enzymes catalyze the hydration of carbon dioxide to bicarbonate and acid protons, playing a crucial role in many biological functions in the human body . They are also implicated in numerous ailments and diseases such as glaucoma, high altitude sickness, and cancer .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It inhibits the enzymatic activity of carbonic anhydrases . Despite being designed to inhibit a particular isoform, it can bind to others with similar affinity, potentially causing toxic side effects .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects the hydration of carbon dioxide to bicarbonate and acid protons . This can lead to an increase in HCO3- and PO43- excretion in the proximal tubule . The compound’s interaction with these enzymes can significantly impact various biochemical pathways and their downstream effects.

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to various molecular and cellular effects. For instance, it can disrupt the balance of bicarbonate and acid protons in the body, affecting many biological functions . Moreover, it can cause toxic side effects due to its affinity for multiple carbonic anhydrase isoforms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and degradation kinetics . Furthermore, the compound’s interaction with its targets can be influenced by the physiological environment, including the presence of other molecules and ions.

Biochemical Analysis

Biochemical Properties

It is known that sulfonamides, a group of compounds to which 3-Chlorobenzenesulfonamide belongs, can interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially affecting various biochemical processes.

Cellular Effects

Related sulfonamides have been shown to have effects on various types of cells and cellular processes . For instance, some sulfonamides can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. It is likely that it exerts its effects at the molecular level through interactions with biomolecules. This could involve binding interactions with proteins or enzymes, leading to changes in their activity .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and has a melting point of 148-150°C . This suggests that it is relatively stable under normal laboratory conditions.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. The use of related sulfonamides in animals has been documented .

Metabolic Pathways

It is known that sulfonamides can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that sulfonamides can interact with various transporters and binding proteins .

Subcellular Localization

It is known that sulfonamides can interact with various cellular compartments .

properties

IUPAC Name

3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYQJNPRQUFCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333989
Record name 3-Chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17260-71-8
Record name 3-Chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Chlorobenzenesulfonamide
Reactant of Route 5
3-Chlorobenzenesulfonamide
Reactant of Route 6
3-Chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.